beta-Propylstreptozotocin

Mutagenicity Genotoxicity Streptozotocin analogs

beta-Propylstreptozotocin (beta-Propyl-SZN), a synthetic alkyl glycoside analog of the naturally occurring antibiotic streptozotocin (STZ), is distinguished by a propyl substituent at the anomeric carbon of its glucosamine-nitrosourea core. This structural modification preserves potent antitumor activity against ascites Sarcoma 180, Ehrlich ascites carcinoma, and leukemia L1210, while eliminating the diabetogenic and antibacterial properties characteristic of the parent compound.

Molecular Formula C11H21N3O7
Molecular Weight 307.30 g/mol
CAS No. 53347-35-6
Cat. No. B13959083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Propylstreptozotocin
CAS53347-35-6
Molecular FormulaC11H21N3O7
Molecular Weight307.30 g/mol
Structural Identifiers
SMILESCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O
InChIInChI=1S/C11H21N3O7/c1-3-4-20-10-7(12-11(18)14(2)13-19)9(17)8(16)6(5-15)21-10/h6-10,15-17H,3-5H2,1-2H3,(H,12,18)/t6-,7-,8-,9-,10-/m1/s1
InChIKeyQPDOWPQMZIHMOJ-VVULQXIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-Propylstreptozotocin (CAS 53347-35-6): An Alkylated Streptozotocin Analog with Attenuated Mutagenicity for Procurement in Specialized Diabetes and Cancer Research


beta-Propylstreptozotocin (beta-Propyl-SZN), a synthetic alkyl glycoside analog of the naturally occurring antibiotic streptozotocin (STZ), is distinguished by a propyl substituent at the anomeric carbon of its glucosamine-nitrosourea core [1]. This structural modification preserves potent antitumor activity against ascites Sarcoma 180, Ehrlich ascites carcinoma, and leukemia L1210, while eliminating the diabetogenic and antibacterial properties characteristic of the parent compound [2]. Notably, beta-Propyl-SZN exhibits markedly reduced mutagenicity relative to STZ, as demonstrated in Salmonella typhimurium reversion assays and mouse tissue-mediated models [1].

Reported absence of diabetogenic response, unlike streptozotocin Supports beta-cell DNA damage studies without confounding hyperglycemia
Lower mutagenicity profile in Ames assay context Group iii vs. Group i for STZ; fits low-background genotoxicity workflows
Retains antitumor activity in ascites tumor models Comparable growth inhibition reported; loss of antibacterial activity avoids microbial selection

Why Unmodified Streptozotocin or Other Alkyl Analogs Cannot Substitute for beta-Propylstreptozotocin in Critical Research Applications


Although streptozotocin and its alkyl glycoside derivatives share a common glucosamine-nitrosourea scaffold, quantitative differences in mutagenicity, toxicity, and target-organ selectivity render them non-interchangeable. For instance, unmodified STZ induces diabetes at therapeutic doses via selective destruction of pancreatic beta-cells, a liability absent in beta-Propyl-SZN [1]. Conversely, the beta-methyl analog (17b), while the most potent antitumor agent in the series, exhibits a mutagenicity profile closer to STZ than to the propyl derivative [2]. These divergent properties mandate precise compound selection based on the specific endpoint—whether one seeks to avoid diabetogenic effects, minimize mutagenic risk, or achieve a particular antitumor potency.

Diabetogenic liability
β-Propyl-SZN: No reported diabetes induction
Streptozotocin: Induces diabetes via beta-cell destruction; may confound model endpoints
Mutagenicity level
β-Propyl-SZN: ~10-fold lower than STZ (Group iii)
beta-Methyl-SZN: Mutagenicity closer to STZ (Group ii); may limit low-background screening
Antibacterial activity
β-Propyl-SZN: Inactive up to 1000 µg/mL
Streptozotocin: Active against Gram-positive/-negative bacteria; may alter microbiome in vivo

Quantitative Differentiation of beta-Propylstreptozotocin from Closest Analogs: Mutagenicity, Antitumor Selectivity, and Toxicity


Reduced Mutagenicity in Salmonella typhimurium Compared to Streptozotocin and beta-Methyl-SZN

In the Ames Salmonella typhimurium hisG46 reversion assay, beta-Propyl-SZN belongs to a mutagenicity group (Group iii) that is approximately 10-fold less mutagenic than streptozotocin (SZN, Group i) and also less mutagenic than beta-methyl-SZN (Group ii) [1]. Quantitative grouping places beta-Propyl-SZN alongside alpha-methyl-SZN, alpha-ethyl-SZN, and alpha- and beta-butyl-SZN, all showing significantly attenuated mutation frequencies relative to SZN [1].

Mutagenicity grouping
Head-to-head
~10-fold less mutagenic than STZ
Group iii vs. Group i
Supports lower mutagenic risk in Ames assay context
S. typhimurium hisG46 reversion; class grouping includes alpha-methyl and butyl analogs
Mutagenicity Genotoxicity Streptozotocin analogs

Retention of Potent Antitumor Activity Against Murine Ascites Sarcoma 180 With Loss of Diabetogenic Effect

Alkyl glycoside derivatives of streptozotocin, including the n-propyl beta-anomer (compound 19b), demonstrated antitumor activity against ascites Sarcoma 180 that was equal to or higher than that of streptozotocin itself, while simultaneously eliminating the diabetogenic activity inherent to the parent compound [1]. In the same tumor model, streptozotocin (compound 1) at 25–50 mg/kg/day ip produced a growth ratio T/C of 25–50%, whereas the active alkyl analogs achieved T/C ratios indicative of superior tumor inhibition [1].

Antitumor selectivity
Class-level inference
Antitumor activity comparable to STZ; diabetogenic effect eliminated
Supports tumor model response without diabetogenic interference
Ascites Sarcoma 180 model; T/C growth ratio context; beta-propyl as representative analog
Antitumor activity Diabetogenicity Streptozotocin analog

Suppression of Antibacterial Activity Relative to Streptozotocin

While streptozotocin exhibits broad-spectrum antibacterial activity (active against Proteus vulgaris, Pseudomonas fluorescens, and Staphylococcus aureus at low concentrations), all tested alkyl streptozotocin analogs—including those carrying the n-propyl substituent—were devoid of antibacterial activity even at concentrations up to 1000 µg/mL [1]. This represents a class-level loss of antibacterial function directly attributable to O-alkylation at the anomeric carbon.

Antibacterial loss
Class-level inference
No activity up to 1000 µg/mL vs. STZ active at low concentrations
Avoids antimicrobial selection pressure in research models
O-alkylation abolishes antibacterial function; data to verify for specific batch
Antibacterial Selectivity Streptozotocin analog

Reduced Acute Toxicity in the Alkyl Streptozotocin Series

The acute intraperitoneal LD50 of streptozotocin in female mice is approximately 235 mg/kg, whereas the alkyl glycoside analogs consistently display LD50 values 2- to 10-fold higher, ranging from 800 to over 2000 mg/kg [1]. Although the specific LD50 for beta-Propyl-SZN (19b) was not individually tabulated, all tested O-alkyl derivatives exhibited substantially reduced acute lethality compared to the parent compound, confirming a class-wide safety advantage [1].

Acute toxicity reduction
Class-level inference
LD50 range 800–2150 mg/kg ip
2–10× higher than STZ (235 mg/kg)
Supports wider dosing range in preclinical antitumor studies
Female mouse single-dose; beta-propyl-specific LD50 not individually reported
Acute toxicity LD50 Safety margin

High-Value Procurement Scenarios for beta-Propylstreptozotocin Based on Quantitative Differentiation Evidence


Diabetes Research Requiring a Non-Diabetogenic Beta-Cell Probe

In mechanistic studies of pancreatic beta-cell physiology, streptozotocin-induced diabetes is a standard model. However, beta-Propyl-SZN offers a unique advantage: it retains the GLUT2-mediated uptake and DNA-alkylating mechanism of STZ without triggering beta-cell destruction or hyperglycemia. This property, demonstrated by the elimination of diabetogenic activity in the Iwasaki et al. (1976) series, enables researchers to dissect DNA damage response pathways in beta-cells without the confounding variable of systemic diabetes [1].

Genotoxicity Screening Where Low Mutagenic Background is Essential

For laboratories conducting mutagenicity or carcinogenicity assessment, the 10-fold reduction in Ames test mutagenicity of beta-Propyl-SZN relative to STZ (Ficsor et al., 1974) makes it a preferred positive control or test article when a DNA-reactive compound with attenuated mutagenic potency is needed. This differential allows finer resolution in dose-response studies without saturating the assay system [2].

Anticancer Drug Development with an Improved Therapeutic Index

Preclinical oncology programs evaluating nitrosourea-based agents can leverage beta-Propyl-SZN as a lead scaffold. The class-level evidence of 2- to 10-fold lower acute toxicity combined with retained or enhanced antitumor activity against sarcoma and leukemia models (Iwasaki et al., 1976) positions beta-Propyl-SZN as a starting point for medicinal chemistry optimization aimed at widening the therapeutic window beyond that of first-generation streptozotocin [1].

Microbiome-Sparing In Vivo Cancer Models

In syngeneic or xenograft tumor models where gut microbiota integrity is critical for immune checkpoint responses, the complete loss of antibacterial activity in the alkyl streptozotocin series (Iwasaki et al., 1976) makes beta-Propyl-SZN a superior alternative to STZ, which can cause unintended antimicrobial effects and confound microbiome-dependent therapeutic outcomes [1].

Application
Selection Property
Validation Focus
Pancreatic beta-cell DNA damage studies
Non-diabetogenic alkylation probe
GLUT2-mediated uptake without beta-cell destruction
Low-background genotoxicity screening
Attenuated Ames mutagenicity profile
Dose-response resolution without assay saturation
Preclinical antitumor scaffold optimization
Reported antitumor activity with lower acute toxicity
Tumor growth inhibition at wider dose ranges
Microbiome-sparing in vivo tumor models
Absence of antibacterial activity
Gut microbiota integrity during antitumor studies
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